molecular formula C24H18N4O2S2 B11524872 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

Cat. No.: B11524872
M. Wt: 458.6 g/mol
InChI Key: OKYZZFFVJOYIFR-UHFFFAOYSA-N
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Description

2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound featuring a pyridine ring substituted with cyano and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the cyano and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and in situ monitoring technologies such as React IR to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyano and sulfanyl groups may play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both cyano and sulfanyl groups on the pyridine ring allows for a range of chemical modifications and potential interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H18N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

2-[2-[4-[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]phenyl]-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H18N4O2S2/c1-15-3-5-19(11-25)23(27-15)31-13-21(29)17-7-9-18(10-8-17)22(30)14-32-24-20(12-26)6-4-16(2)28-24/h3-10H,13-14H2,1-2H3

InChI Key

OKYZZFFVJOYIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=C(C=CC(=N3)C)C#N

Origin of Product

United States

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